molecular formula C25H24Cl2F3N5O B11667942 (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B11667942
M. Wt: 538.4 g/mol
InChI Key: CQIZUKHZVDGYSF-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylpiperazine moiety, a chlorophenyl group, and a trifluoromethyl-substituted pyrazolopyrimidine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the attachment of the benzylpiperazine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trifluoromethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in fields such as polymer science and catalysis.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C25H24Cl2F3N5O

Molecular Weight

538.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C25H24Cl2F3N5O/c26-18-8-6-17(7-9-18)19-14-20(25(28,29)30)35-23(31-19)21(27)22(32-35)24(36)34-12-10-33(11-13-34)15-16-4-2-1-3-5-16/h1-9,19-20,31H,10-15H2

InChI Key

CQIZUKHZVDGYSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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